molecular formula C10H14N5O7P B7823097 3',5'-Cyclic amp hydrate

3',5'-Cyclic amp hydrate

Cat. No.: B7823097
M. Wt: 347.22 g/mol
InChI Key: GXYGERHACAPJMO-MCDZGGTQSA-N
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Description

3’,5’-Cyclic adenosine monophosphate hydrate, commonly known as 3’,5’-cyclic AMP hydrate, is a derivative of adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including intracellular signal transduction. This compound is essential for conveying the cAMP-dependent pathway, which is vital for many physiological responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-cyclic AMP hydrate typically involves the cyclization of adenosine triphosphate. This process is catalyzed by the enzyme adenylate cyclase, which converts adenosine triphosphate to 3’,5’-cyclic AMP. The reaction conditions often include a neutral to alkaline environment and a temperature of around 80°C .

Industrial Production Methods

Industrial production of 3’,5’-cyclic AMP hydrate involves large-scale enzymatic synthesis using adenylate cyclase. The process is optimized to ensure high yield and purity of the compound. The production also includes steps to hydrate the compound, forming the crystalline hydrate form .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Cyclic AMP hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 3’,5’-cyclic AMP hydrate can lead to the formation of adenosine monophosphate, while reduction can yield adenosine .

Scientific Research Applications

3’,5’-Cyclic AMP hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-cyclic AMP hydrate involves its role as a second messenger. It is synthesized from adenosine triphosphate by adenylate cyclase and activates protein kinase A. This activation leads to the phosphorylation of various target proteins, influencing numerous cellular processes. The compound also interacts with cyclic nucleotide-gated ion channels and exchange proteins directly activated by cyclic AMP .

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Cyclic guanosine monophosphate: Another cyclic nucleotide with similar signaling functions.

    Adenosine monophosphate: A non-cyclic form of the nucleotide with different biological roles.

Uniqueness

3’,5’-Cyclic AMP hydrate is unique due to its specific role in the cAMP-dependent signaling pathway. Its ability to activate protein kinase A and other cyclic nucleotide-binding proteins distinguishes it from other nucleotides .

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);1H2/t4-,6-,7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGERHACAPJMO-MCDZGGTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-92-4
Record name Adenosine, cyclic 3',5'-(hydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 3',5'-phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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